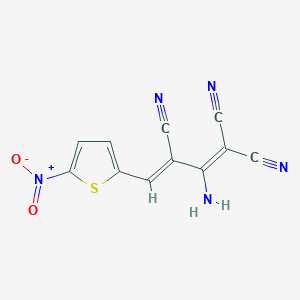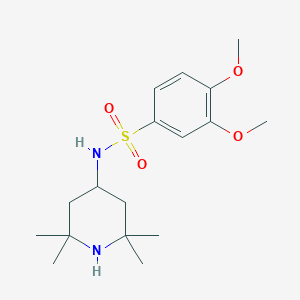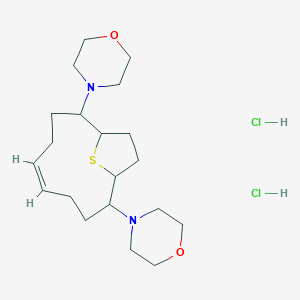
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as ANTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a thiophene ring and three cyano groups, making it a versatile molecule for use in chemical reactions and research.
Wirkmechanismus
The mechanism of action of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile is still being investigated, but it is believed to involve the inhibition of DNA synthesis and cell division. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to exhibit low toxicity in vitro, making it a safe option for use in laboratory experiments. However, further studies are needed to fully understand the biochemical and physiological effects of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in laboratory experiments include its low toxicity, high yield synthesis method, and potential applications in various fields. However, the limitations of using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile include its limited solubility in common solvents and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, including:
1. Further investigation of its anticancer activity and potential use as a cancer treatment.
2. Exploration of its antibacterial and antifungal properties and potential use as a broad-spectrum antimicrobial agent.
3. Synthesis of novel materials using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile as a building block and investigation of their unique properties.
4. Investigation of its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.
5. Further studies to fully understand the biochemical and physiological effects of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in vivo.
In conclusion, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a versatile molecule with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its low toxicity and high yield synthesis method make it a promising candidate for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile involves the reaction of 5-nitro-2-thiophenecarbonitrile with ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting mixture is then heated to produce (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in high yield. This method has been optimized for large-scale production of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, making it a cost-effective option for researchers.
Wissenschaftliche Forschungsanwendungen
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer treatments. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has also been investigated for its antibacterial and antifungal properties, suggesting its potential use as a broad-spectrum antimicrobial agent.
In material science, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and conductivity. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has also been explored for its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.
Eigenschaften
CAS-Nummer |
179951-64-5 |
|---|---|
Produktname |
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Molekularformel |
C11H5N5O2S |
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-4-7(11(15)8(5-13)6-14)3-9-1-2-10(19-9)16(17)18/h1-3H,15H2/b7-3+ |
InChI-Schlüssel |
NKVYIIASCYUJOP-XVNBXDOJSA-N |
Isomerische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=C(C#N)C#N)N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N |
Synonyme |
(3E)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitr ile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

